molecular formula C21H17O4Sb B14324442 4,4'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol CAS No. 104945-05-3

4,4'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol

Katalognummer: B14324442
CAS-Nummer: 104945-05-3
Molekulargewicht: 455.1 g/mol
InChI-Schlüssel: YJJBVLQBVIYCPS-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol is a chemical compound that belongs to the class of organoantimony compounds. It is characterized by the presence of an indenyl group bonded to antimony, which is further connected to two phenol groups through oxygen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol typically involves the reaction of indenylstibine with phenol derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and reliability of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony oxides, while substitution reactions may produce various substituted phenol derivatives .

Wissenschaftliche Forschungsanwendungen

4,4’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4,4’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol involves its interaction with molecular targets through its phenol and indenyl groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subject to ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol
  • 4,4’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol

Uniqueness

4,4’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

104945-05-3

Molekularformel

C21H17O4Sb

Molekulargewicht

455.1 g/mol

IUPAC-Name

4-[(4-hydroxyphenoxy)-(1H-inden-1-yl)stibanyl]oxyphenol

InChI

InChI=1S/C9H7.2C6H6O2.Sb/c1-2-5-9-7-3-6-8(9)4-1;2*7-5-1-2-6(8)4-3-5;/h1-7H;2*1-4,7-8H;/q;;;+2/p-2

InChI-Schlüssel

YJJBVLQBVIYCPS-UHFFFAOYSA-L

Kanonische SMILES

C1=CC=C2C(C=CC2=C1)[Sb](OC3=CC=C(C=C3)O)OC4=CC=C(C=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.